
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Overview
Description
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of phenylpropanolamine, a compound known for its stimulant and decongestant properties.
Synthetic Routes and Reaction Conditions:
Reduction of (S)-1-(3,4-Dimethylphenyl)propan-1-one: This compound can be synthesized by reducing (S)-1-(3,4-Dimethylphenyl)propan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Amination of (S)-1-(3,4-Dimethylphenyl)propan-1-ol: Another method involves the amination of (S)-1-(3,4-Dimethylphenyl)propan-1-ol using ammonia or ammonium chloride under high pressure and temperature.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (S)-1-(3,4-Dimethylphenyl)propan-1-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be reduced to (S)-1-(3,4-Dimethylphenyl)propan-1-ol using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Electrophiles such as alkyl halides and acidic conditions.
Major Products Formed:
Oxidation: (S)-1-(3,4-Dimethylphenyl)propan-1-one
Reduction: (S)-1-(3,4-Dimethylphenyl)propan-1-ol
Substitution: Various amine derivatives depending on the electrophile used.
Scientific Research Applications
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used in the study of neurotransmitter systems and their modulation.
Industry: It can be used in the production of various chemical products, including intermediates for other industrial processes.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: It primarily targets adrenergic receptors, which are involved in the regulation of various physiological processes.
Pathways Involved: By binding to these receptors, it can modulate neurotransmitter release and activity, leading to its stimulant and decongestant effects.
Comparison with Similar Compounds
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride: is similar to other phenylpropanolamine derivatives, but it has unique properties that distinguish it from others:
Phenylpropanolamine: Similar stimulant and decongestant properties but with different substituents on the phenyl ring.
Norephedrine: Another closely related compound with similar effects but differing in the position of the methyl groups on the phenyl ring.
These compounds share similarities in their chemical structure and biological activity, but the specific arrangement of substituents can lead to variations in their potency and efficacy.
Biological Activity
(S)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propan-1-amine backbone with a 3,4-dimethylphenyl group. The presence of the chiral center contributes to its unique interactions with biological targets. The hydrochloride salt form enhances solubility, which is crucial for its bioavailability in pharmacological applications.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its mechanism of action is believed to involve:
- Reuptake Inhibition : Similar to other amphetamine derivatives, it may inhibit the reuptake of catecholamines.
- Release Promotion : It could stimulate the release of neurotransmitters from presynaptic neurons.
These actions can lead to increased levels of dopamine and norepinephrine in the synaptic cleft, potentially enhancing mood and cognitive functions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Here are some key findings:
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated increased locomotor activity in rodent models. | Behavioral assays in vivo. |
Study 2 | Showed potential antidepressant-like effects in animal models. | Forced swim test and tail suspension test. |
Study 3 | Indicated neuroprotective properties against oxidative stress. | Cell viability assays using neuronal cell lines. |
Case Study 1: Locomotor Activity
In a study assessing the locomotor activity of this compound in mice, results indicated a significant increase in movement compared to control groups. This suggests stimulant properties akin to traditional amphetamines.
Case Study 2: Antidepressant Effects
Another investigation explored the compound's effects on mood regulation through established animal models for depression. The results indicated that administration led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects.
Case Study 3: Neuroprotective Effects
Research focusing on oxidative stress revealed that this compound exhibited protective effects on neuronal cells exposed to oxidative agents. This was measured through cell viability assays, indicating its potential role in neuroprotection.
Properties
IUPAC Name |
(1S)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704190 | |
Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213597-00-2 | |
Record name | (1S)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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